molecular formula C12H14O4 B3153664 Methyl 5-acetyl-2-ethoxybenzoate CAS No. 76310-74-2

Methyl 5-acetyl-2-ethoxybenzoate

Cat. No.: B3153664
CAS No.: 76310-74-2
M. Wt: 222.24 g/mol
InChI Key: LZBJJCPKZLIKDB-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-ethoxybenzoate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/molThis compound is a pale yellow solid and serves as an intermediate in the synthesis of various pharmaceutical agents, including (±)-4-O-Ethyl Albuterol, a metabolite of Albuterol, which is a β2-adrenoceptor agonist.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetyl-2-ethoxybenzoate typically involves the esterification of 5-acetyl-2-ethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-2-ethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: 5-acetyl-2-ethoxybenzoic acid.

    Reduction: 5-acetyl-2-ethoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-acetyl-2-ethoxybenzoate is utilized in several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is an intermediate in the synthesis of β2-adrenoceptor agonists, which are used as bronchodilators and tocolytics.

    Industry: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 5-acetyl-2-ethoxybenzoate involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. The compound undergoes various chemical transformations to yield metabolites that interact with specific molecular targets, such as β2-adrenoceptors. These interactions lead to the activation of signaling pathways that result in bronchodilation and muscle relaxation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-acetyl-2-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 5-acetyl-2-ethoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 5-acetyl-2-propoxybenzoate: Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness

Methyl 5-acetyl-2-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acetyl and ethoxy groups allows for versatile chemical modifications, making it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

methyl 5-acetyl-2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-4-16-11-6-5-9(8(2)13)7-10(11)12(14)15-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBJJCPKZLIKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Iodoethane (16.4 g, 0.105 mol) was added to a stirred mixture of 5-acetyl-2-hydroxybenzoic acid methyl ester (10 g, 51.5 mol) and anhydrous potassium carbonate (14.4 g, 0.104 mol) in 2-butane (200 ml) and the resulting mixture heated under reflux for 3 days. The solvent was removed by evaporation under vacuum and the residue partitioned between water (100 ml) and ethyl acetate (100 ml). The aqueous phase was removed and extracted with further ethyl acetate (4×100 ml). The organic solutions were combined, dried (Na2SO4) and evaporated under vacuum. The residue was chromatographed on silica gel (130 g), using a methanol in dichloromethane elution gradient (0-1% methanol), to give the title compound as colourless crystals (10.15 g, 89%), m.p. 50°-55° C. Found: C,64.88; H,6.38. C12H14O4 requires C,64.85; H,6.35%.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
[Compound]
Name
2-butane
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

A stirred mixture of methyl 5-acetyl-2-hydroxybenzoate (10 g, 0.052 mol), iodoethane (16.4 g, 0.104 mol), anhydrous potassium carbonate (14.4 g, 0.104 mol) and 2-butanone (200 ml) was heated under reflux for 3 days. The solvent was then removed by evaporation under vacuum, the residue dissolved in water (200 ml) and this solution extracted with ethyl acetate (4×200 ml). The organic fractions-were combined, washed with brine (2×200 ml), dried (Na2SO4) and evaporated under vacuum, then the residue chromatographed on silica gel (130 g) using a methanol in dichloromethane elution gradient (0-1%). Crystallization of the product from ethyl acetate-hexane gave the title compound as colorless crystals (10.15 g, 88%), m.p. 50°-55° C. Found: C,64.88; H,6.38. C2H14O4 requires C,64.85; H,6.35%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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